(D-Ser(tBu)6,D-Leu7,Azagly10)-Luteinizing Hormone-Releasing Hormone is a synthetic analog of luteinizing hormone-releasing hormone, which is crucial in regulating reproductive functions. The compound features specific modifications at positions 6, 7, and 10 of the peptide sequence, enhancing its stability and biological activity compared to native luteinizing hormone-releasing hormone. This compound is primarily studied for its potential therapeutic applications in conditions such as hormone-sensitive cancers.
(D-Ser(tBu)6,D-Leu7,Azagly10)-Luteinizing Hormone-Releasing Hormone is classified as a peptide hormone analog. It is synthesized using solid-phase peptide synthesis techniques and is available from various chemical suppliers for research purposes. The compound's molecular formula indicates a complex structure that contributes to its function as a gonadotropin-releasing agent.
The synthesis of (D-Ser(tBu)6,D-Leu7,Azagly10)-Luteinizing Hormone-Releasing Hormone typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
The molecular weight of (D-Ser(tBu)6,D-Leu7,Azagly10)-Luteinizing Hormone-Releasing Hormone is approximately 1269.4 g/mol. The structural modifications at positions 6 (D-Ser(tBu)), 7 (D-Leu), and 10 (Azagly) enhance its resistance to enzymatic degradation and improve receptor binding affinity.
The IUPAC name provides insight into the specific amino acid sequence and modifications, indicating that this compound retains essential features of the native hormone while incorporating structural changes that confer improved pharmacological properties.
(D-Ser(tBu)6,D-Leu7,Azagly10)-Luteinizing Hormone-Releasing Hormone can undergo several chemical reactions:
(D-Ser(tBu)6,D-Leu7,Azagly10)-Luteinizing Hormone-Releasing Hormone has several scientific uses:
This compound exemplifies how synthetic analogs can be tailored for enhanced efficacy in medical applications while providing valuable insights into hormonal control mechanisms.
Luteinizing Hormone-Releasing Hormone (LHRH), also termed Gonadotropin-Releasing Hormone (GnRH), represents a phylogenetically ancient neuropeptide system conserved across vertebrates. This decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) originates in hypothalamic neurons and governs reproductive physiology via stimulation of pituitary gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH) [3] [7]. While mammals exhibit a "solo GnRH model" where a single GnRH isoform regulates both gonadotropins, emerging evidence in non-mammalian vertebrates supports a "dual GnRH model." In teleosts like medaka (Oryzias latipes), cholecystokinin (CCK) acts as a distinct FSH-releasing hormone (FSH-RH), while LHRH primarily regulates LH [7]. This evolutionary divergence underscores the complexity of gonadotropin regulation and highlights LHRH's conserved role in LH secretion. The peptide's structural conservation over 500 million years reflects its fundamental role in vertebrate reproduction and provides a template for biomedical engineering [2] [8].
Native LHRH's therapeutic potential is limited by its short plasma half-life (<10 minutes) due to rapid enzymatic degradation and its pulsatile secretion requirement for physiological action. Continuous exposure to LHRH agonists paradoxically suppresses gonadotropin release via pituitary receptor desensitization—a phenomenon leveraged in androgen-dependent pathologies like prostate cancer [1] [3]. However, first-generation agonists (e.g., leuprolide, goserelin) induce an initial "flare phenomenon": a surge in testosterone within 72 hours due to transient receptor activation before downregulation. This surge risks exacerbating symptoms in metastatic prostate cancer, including bone pain exacerbation, spinal cord compression, or urinary obstruction [1] [3]. Consequently, research focused on designing analogues with:
Table 1: Hormone Release Kinetics of (D-Ser(tBu)⁶,D-Leu⁷,Azagly¹⁰)-LHRH vs. Native LHRH
Hormone | Baseline (IU/L) | Peak (IU/L) | Time to Peak (h) | Duration (h) |
---|---|---|---|---|
LH (Native) | 5.2 ± 1.3 | 42 ± 9 | 0.5 | 2 |
LH (Analog) | 5.2 ± 1.3 | 104 ± 18 | 4 | >12 |
FSH (Native) | 6.8 ± 2.1 | 14 ± 3 | 1 | 4 |
FSH (Analog) | 6.8 ± 2.1 | 34 ± 7 | 6 | >24 |
Data derived from subcutaneous administration in amenorrheic women [5].
The rational design of LHRH analogues represents a milestone in peptide therapeutics, driven by sequential structure-activity relationship (SAR) insights:
Table 2: Key Position-Specific Modifications in LHRH Analogues
Position | Modification | Chemical Rationale | Functional Consequence | Example Analogues |
---|---|---|---|---|
6 | D-Ser(tBu) | Steric hindrance; protease resistance | ↑ Receptor affinity; ↑ half-life | Goserelin, (D-Ser(tBu)⁶,D-Leu⁷,Azagly¹⁰)-LHRH |
7 | D-Leu | Disruption of receptor activation motif | ↓ Intrinsic activity; favors antagonism/reduced flare | Cetrorelix, Ganirelix |
10 | Azagly (NH-NH-CO) | Conformational constraint; resistance to carboxypeptidases | ↑ Plasma stability; prolonged suppression | Azagly-nafarelin, (D-Tyr⁵,D-Ser(tBu)⁶,Azagly¹⁰)-LHRH |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3